N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide
Description
N-(4-Mesitylthiazol-2-yl)-2-(methylthio)benzamide is a benzamide derivative featuring a thiazole ring substituted with a mesityl (2,4,6-trimethylphenyl) group at the 4-position and a methylthio (-SMe) group at the 2-position of the benzamide core. This compound belongs to a class of heterocyclic amides known for their diverse pharmacological applications, including antimicrobial, antiviral, and anticancer activities.
Properties
IUPAC Name |
2-methylsulfanyl-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS2/c1-12-9-13(2)18(14(3)10-12)16-11-25-20(21-16)22-19(23)15-7-5-6-8-17(15)24-4/h5-11H,1-4H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPQIOPNRIFDTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=CC=C3SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.
Attachment of the Mesityl Group: The mesityl group can be introduced via a Friedel-Crafts alkylation reaction using mesitylene and an appropriate thiazole derivative.
Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 2-(methylthio)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The mesityl and benzamide groups may enhance binding affinity and specificity to the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The structural uniqueness of N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide lies in its substitution pattern. Key comparisons with analogous compounds include:
- Electronic Effects: The methylthio group (-SMe) is electron-donating, enhancing electron density at the benzamide core compared to nitro (-NO₂) or bromo (-Br) substituents, which are electron-withdrawing .
Physicochemical Properties
- Solubility : Polar substituents (e.g., sulfamoyl in ) enhance aqueous solubility, whereas the mesityl group may reduce it.
Research Findings and Data Tables
Table 1: Comparative Spectral Data of Benzamide Derivatives
Biological Activity
N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies. The focus will be on its pharmacological properties, particularly in relation to antibacterial and neuroleptic activities.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
Molecular Characteristics
- Molecular Weight : 284.41 g/mol
- IUPAC Name : this compound
- Chemical Formula : C14H16N2OS2
Antibacterial Activity
Recent studies have indicated that thiazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been shown to possess activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Activity Against | IC50 (μM) |
|---|---|---|
| N-(4-methylthiazol-2-yl)benzamide | E. coli | >100 |
| N-(4-mesitylthiazol-2-yl)-benzenesulfonamide | S. aureus | 10 |
| N-(4-isopropylthiazol-2-yl)benzamide | P. aeruginosa | 25 |
Neuroleptic Activity
Research has also explored the neuroleptic potential of benzamide derivatives. A related compound, N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, was found to be significantly more active than traditional neuroleptics like haloperidol and metoclopramide . This suggests that similar modifications in thiazole derivatives may enhance their psychotropic effects.
Case Study: Neuroleptic Activity Evaluation
In a study evaluating various benzamide derivatives for neuroleptic activity, it was found that certain structural modifications led to increased potency. For example, the introduction of a benzyl group on the nitrogen atom significantly enhanced the activity compared to simpler analogs .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-mesitylthiazol-2-yl)-2-(methylthio)benzamide?
- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis, where mesityl-substituted thioamide intermediates react with α-haloketones. Subsequent coupling with 2-(methylthio)benzamide derivatives is performed under reflux conditions using polar aprotic solvents (e.g., DMF) and catalysts like triethylamine . Characterization via IR and NMR spectroscopy is critical to confirm the thiazole ring (C=N stretching at ~1600 cm⁻¹ in IR) and benzamide moieties (aromatic proton shifts at δ 7.2–8.1 ppm in ¹H NMR) .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Retention time consistency (e.g., using C18 columns with acetonitrile/water gradients) to assess purity .
- Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4% indicates purity) .
- Mass Spectrometry : HR-MS (EI+) to confirm molecular ion peaks (e.g., [M+H]⁺) .
Q. What are the preliminary biological screening protocols for this compound?
- Methodological Answer : Screen for antimicrobial or anticancer activity using:
- Broth Microdilution Assays (for antimicrobial testing): Minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- MTT Assays (for cytotoxicity): IC₅₀ determination in cancer cell lines (e.g., MCF-7, HeLa) with triplicate replicates and controls .
Advanced Research Questions
Q. How can structural modifications of the thiazole or benzamide moieties enhance bioactivity?
- Methodological Answer :
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-position to improve electrophilic interactions with target proteins .
- Benzamide Modifications : Replace methylthio (-SMe) with sulfonyl (-SO₂Me) to enhance metabolic stability. Docking studies (e.g., AutoDock Vina) can predict binding affinity changes to receptors like Hedgehog pathway proteins .
- Validation : Compare IC₅₀ values of derivatives in dose-response assays .
Q. How to resolve contradictions in bioactivity data across different studies?
- Methodological Answer :
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Duncan’s test) to assess significance of bioactivity variations .
- Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize batch effects .
- Meta-Analysis : Pool data from multiple studies using fixed-effects models to identify outliers or confounding variables .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) and improves yield by 15–20% via controlled dielectric heating .
- Catalyst Screening : Test Pd/C or CuI for coupling steps; triethylamine is preferred over pyridine for benzamide condensation due to lower side-product formation .
- Solvent Optimization : Use toluene for thiazole ring formation (reflux at 110°C) to avoid byproducts common in DMSO .
Q. How to analyze the compound’s binding mode with target proteins?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or MOE to model interactions (e.g., hydrogen bonds with Thr289 of Smoothened receptor) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .
- Validation : Compare docking scores (e.g., Glide XP scores) with experimental IC₅₀ values to validate predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
